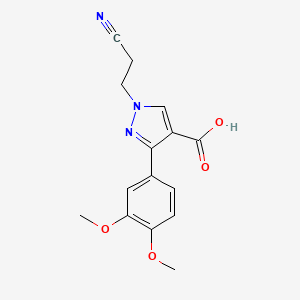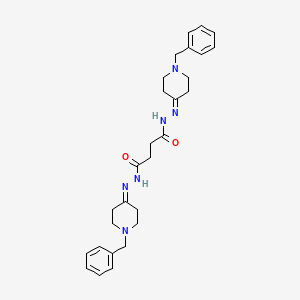![molecular formula C21H26N2O6 B4907115 ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4907115.png)
ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidine ring, and an ethoxycarbonyl group
Preparation Methods
The synthesis of ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Ethoxycarbonyl Group: This step often involves the use of ethyl chloroformate or a similar reagent under basic conditions.
Formation of the Piperidine Ring: This can be done through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding, while the piperidine and pyrrolidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to ETHYL 1-{1-[4-(ETHOXYCARBONYL)PHENYL]-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL}-4-PIPERIDINECARBOXYLATE include:
ETHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE: This compound has a similar piperidine ring but differs in the substituents attached to it.
4-ETHOXYCARBONYL-1-(2-OXO-2-PHENYL-ETHYL)-PYRIDINIUM BROMIDE: This compound shares the ethoxycarbonyl group but has a different core structure.
1-(4-(ETHOXYCARBONYL)PHENYL)-3-ETHYL-3-(M-TOLYL)UREA: This compound also contains the ethoxycarbonyl group but differs in the rest of its structure.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-3-28-20(26)14-5-7-16(8-6-14)23-18(24)13-17(19(23)25)22-11-9-15(10-12-22)21(27)29-4-2/h5-8,15,17H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSADRUUWTZOILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B4907039.png)
![2-{3-[(2-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B4907044.png)
![1-(2-Ethoxyphenyl)-4-[4-(4-methoxyphenyl)butan-2-yl]piperazine](/img/structure/B4907048.png)
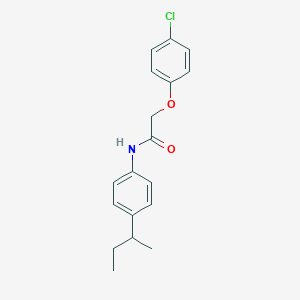
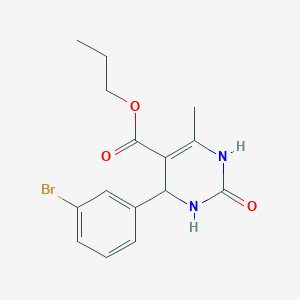
![N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4907084.png)
![2-methoxy-4-{2-[(2-phenylethyl)amino]propyl}phenol](/img/structure/B4907092.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4907104.png)
![N-[2-(2-furyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4907110.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4907131.png)
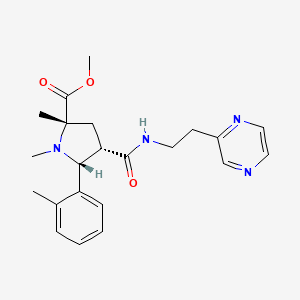
![3-allyl-5-{[5-(4-bromo-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4907147.png)
